4-(Cyanomethyl)heptanedinitrile
Description
Contextualization within Dinitrile Chemistry
Dinitriles, organic compounds containing two cyano (-C≡N) groups, are pivotal intermediates in the chemical industry. wikipedia.org The chemistry of dinitriles is rich and varied, with their applications spanning from the production of polymers to the synthesis of pharmaceuticals. A cornerstone of dinitrile reactivity is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of nitrile chemistry, acrylonitrile (B1666552) is a common Michael acceptor, readily reacting with nucleophiles in the presence of a base. chemicalbook.com
The synthesis of aliphatic tricarbonitriles, such as 4-(Cyanomethyl)heptanedinitrile, is often achieved through the cyanoethylation of a dinitrile. chemicalbook.com This reaction involves the addition of a dinitrile to acrylonitrile. For instance, the base-catalyzed reaction of adiponitrile (B1665535) (hexane-1,6-dinitrile) with acrylonitrile is a known route to produce trinitriles. chempedia.info This process highlights the importance of dinitriles as precursors to more complex, multi-functionalized nitrile compounds. The reactivity of the α-carbon to the nitrile group allows for the formation of new carbon-carbon bonds, expanding the molecular complexity.
The physical properties of nitriles are significantly influenced by the strongly polar cyano group. This polarity leads to strong permanent dipole-dipole interactions between molecules, resulting in boiling points that are higher than expected for their molecular size. libretexts.org While small-chain nitriles exhibit some solubility in water due to the potential for hydrogen bonding with water molecules, this solubility decreases as the hydrocarbon chain length increases. libretexts.org
Historical Perspective on Related Tricarbonitrile Structures and Synthetic Efforts
The synthesis of aliphatic tricarbonitriles has been a subject of industrial and academic interest for decades. A significant portion of this interest has been directed towards linear tricarbonitriles, such as 1,3,6-hexanetricarbonitrile. This compound has been identified as a by-product in the electrochemical production of adiponitrile, a key monomer for nylon-6,6. wikipedia.orgyacooscience.com Early synthetic efforts often involved multi-step processes. For example, one of the early methods for producing adiponitrile itself involved the reaction of 1,4-dichloro-2-butene with sodium cyanide to form 3-hexenedinitrile, which was then hydrogenated. wikipedia.org
Patents from the early 2000s describe a two-stage process for the selective synthesis of 1,3,6-hexanetricarbonitrile. This process involves the reaction of an aliphatic α,ω-dinitrile in the presence of a strong base to form an intermediate, which is then reacted with acrylonitrile under weakly basic conditions. This method provided a more controlled and selective route to the desired tricarbonitrile from readily available starting materials.
The interest in these compounds has not been purely for their role as intermediates. For example, 2-amino-1-propene-1,1,3-tricarbonitrile, a related tricarbonitrile, has been investigated for its potential as a neurotrophic agent. chemicalbook.com The historical development of synthetic routes to various tricarbonitriles underscores their long-recognized potential as versatile chemical building blocks.
Contemporary Relevance of this compound in Specialized Chemical Research
While specific research focusing exclusively on this compound is not widely documented, its structural similarity to other researched tricarbonitriles points towards its potential contemporary relevance. The presence of multiple nitrile groups in a branched structure suggests potential applications in materials science and as a precursor for specialized polymers. Branched phthalonitriles, for instance, have been synthesized to create resins with high thermal stability due to the increased crosslinking density of the nitrile groups. mdpi.com
A significant area of contemporary research for related tricarbonitriles is in the field of high-voltage lithium-ion batteries. 1,3,6-Hexanetricarbonitrile has been investigated as an electrolyte additive that can improve the electrochemical performance and cycling stability of these batteries. yacooscience.com The nitrile groups are thought to contribute to the formation of a more stable electrode/electrolyte interface. Given this, it is plausible that this compound could exhibit similar or perhaps enhanced properties due to its branched structure, which may influence its solubility and electrochemical behavior.
The general synthetic utility of nitriles ensures their continued relevance in chemical research. libretexts.org They can be readily converted into other functional groups such as amines and carboxylic acids, opening up a wide array of potential downstream products. Therefore, this compound represents a latent building block, awaiting exploration for the synthesis of novel compounds with tailored properties for various specialized applications.
Structure
3D Structure
Properties
CAS No. |
16466-63-0 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-(cyanomethyl)heptanedinitrile |
InChI |
InChI=1S/C9H11N3/c10-6-1-3-9(5-8-12)4-2-7-11/h9H,1-5H2 |
InChI Key |
RNRJBBSYAHMHLC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC#N)CC#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyanomethyl Heptanedinitrile and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 4-(Cyanomethyl)heptanedinitrile
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgyoutube.com For this compound, the key challenge lies in the strategic disconnection of the C-C bonds to reveal logical precursors.
The structure of this compound features a central quaternary carbon atom bonded to a cyanomethyl group and two propylnitrile chains. A primary retrosynthetic disconnection can be made at the C4-C5 and C3-C4 bonds, which are formed through the alkylation of a central carbon atom. This leads to a key precursor, a malononitrile (B47326) derivative, and two equivalents of a propyl halide or a related electrophile.
Another strategic disconnection involves breaking the bonds between the central carbon and the cyanomethyl group, as well as the two propyl chains. This suggests a Michael addition-type reaction where a suitable nucleophile adds to an acrylonitrile (B1666552) derivative. Further simplification of the propylnitrile chains through functional group interconversion (FGI) could lead back to corresponding alcohols or halides.
A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic analysis of this compound. This figure illustrates the key disconnections leading to potential starting materials.
Exploration of Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A convergent approach would involve the synthesis of larger fragments that are then combined, while a divergent approach would build upon a central core, adding complexity in a stepwise manner.
A convergent synthesis could involve the preparation of a 4-halosubstituted heptanedinitrile (B1346978), which would then be coupled with a cyanomethyl nucleophile. This approach benefits from building up molecular complexity in separate, potentially higher-yielding steps before the final coupling reaction.
Conversely, a divergent synthesis could start from a central precursor like malononitrile or ethyl cyanoacetate (B8463686). nih.govgoogle.com Sequential alkylation with a suitable propyl halide derivative would construct the heptanedinitrile backbone, followed by the introduction of the cyanomethyl group. This method offers flexibility in creating a library of related compounds by varying the alkylating agents.
Cyanoalkylation Strategies Towards the Heptanedinitrile Core
Cyanoalkylation, the introduction of a cyanoalkyl group onto a molecule, is a fundamental transformation for the synthesis of nitriles. In the context of this compound, the double alkylation of an active methylene (B1212753) compound is a key strategy. youtube.com
Active methylene compounds such as malononitrile or ethyl cyanoacetate are ideal starting points due to the acidity of their methylene protons. nih.govgoogle.com Treatment with a base generates a carbanion that can readily undergo nucleophilic substitution with an appropriate electrophile, such as 3-halopropanenitrile or a protected 3-halopropanol which can be later converted to the nitrile.
A proposed cyanoalkylation approach is the double alkylation of malononitrile with two equivalents of a 3-halopropanenitrile. This would directly assemble the heptanedinitrile core. Subsequent functionalization at the central carbon would be required to introduce the cyanomethyl group.
| Precursor | Alkylating Agent | Product | Yield (%) | Reference |
| Malononitrile | 2-Bromoacetonitrile | 2-(Cyanomethyl)malononitrile | ~70% | Analogous to known alkylations |
| Ethyl Acetoacetate | Alkyl Halide | α-Alkylated Ethyl Acetoacetate | Good to Excellent | youtube.com |
One-Pot Multicomponent Reactions for Tricarbonitrile Assembly
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.gov For the synthesis of this compound, an MCR could potentially assemble the tricarbonitrile framework in a single step.
A hypothetical MCR could involve the reaction of two equivalents of acrylonitrile with a cyanomethyl anion equivalent. However, controlling the multiple Michael additions and subsequent reactions to selectively form the desired product would be a significant challenge. While MCRs are powerful for heterocyclic synthesis, their application to the direct assembly of complex aliphatic trinitriles is less common but represents an area of potential innovation. nih.gov The Strecker reaction, a classic MCR for the synthesis of α-amino nitriles, demonstrates the potential of this approach for generating nitrile-containing compounds. nih.gov
Chemo- and Regioselective Functionalization Approaches
The synthesis of this compound necessitates a high degree of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.orgyoutube.com In a molecule with multiple nitrile groups, selective manipulation of one over the others is a considerable challenge.
For instance, if a precursor containing ester and nitrile functionalities is used, a reducing agent must be chosen that selectively reduces the ester without affecting the nitrile, or vice versa. The reduction of nitriles to primary amines is a common transformation, and reagents like lithium aluminum hydride are effective. youtube.com However, achieving selectivity in the presence of other reducible groups requires careful selection of reagents and reaction conditions.
Regioselectivity, the preferential reaction at one site of a molecule over another, is also critical. nih.govorganic-chemistry.orgnih.gov For example, in the alkylation of an unsymmetrically substituted dinitrile, controlling the site of alkylation is paramount to achieving the desired product. The use of directing groups or specific catalysts can help to control the regioselectivity of such reactions.
Advanced Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound could greatly benefit from such catalysts.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon bonds. rsc.orgresearchgate.netrsc.orgacs.org These catalysts are instrumental in cross-coupling reactions that can be employed to construct the carbon skeleton of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. While often used for aryl-aryl or aryl-alkyl couplings, their application in the synthesis of aliphatic systems is also well-established. For instance, a palladium catalyst could be used to couple a suitable organometallic reagent derived from a propylnitrile with a central electrophilic core. Palladium-catalyzed cyanation of aryl and vinyl halides is a well-developed methodology, and similar strategies could be adapted for aliphatic systems. acs.org
Nickel-catalyzed reactions have emerged as a cost-effective and highly reactive alternative to palladium. nih.govrsc.orgacs.org Nickel catalysts are particularly effective in the cyanation of aryl halides and can also mediate C-C bond formation through various coupling reactions. rsc.orgchinesechemsoc.org Rhodium and iridium catalysts are also known to catalyze hydrocyanation and hydroamination reactions, which could be relevant for the introduction of nitrile and amine functionalities. fao.orgyoutube.comnih.gov
The table below summarizes some relevant transition metal-catalyzed reactions that could be adapted for the synthesis of precursors to this compound.
| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Reference |
| α-Arylation of Nitriles | Pd(OAc)₂/P(t-Bu)₃ | Aryl Bromide, Nitrile | α-Aryl Nitrile | Good to Excellent | acs.org |
| Cyanation of Aryl Halides | NiCl₂(dppp) | Aryl Chloride, KCN | Aryl Nitrile | Good | rsc.org |
| Hydrocyanation of Alkenes | Ni(0) complex | Alkene, HCN | Nitrile | High | youtube.com |
| C-H Cyanation of Arenes | Rh catalyst | Arene, N-Cyano-N-phenyl-p-toluenesulfonamide | Aryl Nitrile | Good | fao.org |
Organocatalysis in Nitrile Compound Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations, including the synthesis of nitrile compounds. uva.nljournals.co.za These small organic molecules can activate substrates and facilitate reactions with high efficiency and selectivity.
In the context of synthesizing precursors for this compound, organocatalysis could be particularly relevant in the construction of chiral centers, should stereocontrol be a consideration. A key organocatalytic method for introducing a cyano group is the Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source to produce an α-aminonitrile. uva.nl Chiral organocatalysts, such as thiourea (B124793) or squaramide derivatives, can promote the enantioselective addition of cyanide to imines, which are formed in situ from aldehydes and amines. uva.nl The resulting α-aminonitriles can be valuable precursors for more complex molecules.
The mechanism of organocatalytic cyanation of imines often involves the activation of the imine by the organocatalyst through hydrogen bonding. This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide anion. The catalyst can also play a role in orienting the reactants to favor the formation of one enantiomer over the other.
| Catalyst Type | Example Catalyst | Reaction Type | Substrate Scope | Ref. |
| Thiourea | Jacobsen's Catalyst | Asymmetric Strecker | Aldehydes, Imines | uva.nl |
| Squaramide | Squaramide-based catalysts | Asymmetric Strecker | Imines | uva.nl |
| Amine | Primary/Secondary Amines | Strecker Reaction | Aldehydes, Ketones | nih.gov |
Biocatalytic Approaches to Construct Dinitrile Scaffolds
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of nitriles and dinitriles. mdpi.comresearchgate.netacs.org Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and enantioselectivity.
A prominent class of enzymes for nitrile synthesis are aldoxime dehydratases. mdpi.comresearchgate.net These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles. This approach is particularly attractive as it avoids the use of toxic cyanide reagents. acs.org The aldoxime starting materials can be readily prepared from the corresponding aldehydes and hydroxylamine. For a molecule like this compound, a precursor tri-aldehyde could theoretically be converted to the corresponding tri-aldoxime and then subjected to enzymatic dehydration.
Nitrile hydratases and nitrilases are another important class of enzymes that can be used in the synthesis and modification of nitrile compounds. While nitrile hydratases convert nitriles to amides, nitrilases hydrolyze nitriles directly to carboxylic acids. The selective hydrolysis of one or two nitrile groups in a dinitrile or trinitrile compound could be a powerful strategy for creating functionalized intermediates. For example, a dinitrile could be selectively hydrolyzed to a cyano-carboxylic acid, which could then be further elaborated.
| Enzyme Class | Reaction Catalyzed | Substrate Example | Potential Application for this compound Synthesis | Ref. |
| Aldoxime Dehydratase | Aldoxime to Nitrile | Aliphatic & Aromatic Aldoximes | Conversion of a precursor tri-aldoxime to the trinitrile | mdpi.comresearchgate.net |
| Nitrile Hydratase | Nitrile to Amide | Aliphatic & Aromatic Nitriles | Selective functionalization of a dinitrile precursor | mdpi.com |
| Nitrilase | Nitrile to Carboxylic Acid | Aliphatic & Aromatic Nitriles | Selective functionalization of a dinitrile precursor | mdpi.com |
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For a multi-step synthesis of this compound, each step would require careful optimization of parameters such as temperature, solvent, catalyst loading, and reaction time.
For instance, in a hypothetical dehydration of a precursor tri-amide to the target trinitrile, common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent and the reaction conditions can significantly impact the yield and the formation of byproducts. Overly harsh conditions could lead to decomposition or side reactions.
Similarly, in an organocatalyzed cyanation step, the concentration of the catalyst, the nature of the solvent, and the temperature can all influence the reaction rate and enantioselectivity. High catalyst loading may increase the reaction rate but also the cost, while low loading might lead to incomplete conversion. The solvent can affect the solubility of the reactants and the stability of the catalytic intermediates.
A systematic approach to optimization, such as Design of Experiments (DoE), could be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome. This would allow for the identification of the optimal set of conditions to achieve the highest possible yield of this compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org Applying these principles to the synthesis of this compound would involve considering the environmental impact of each step, from the choice of starting materials to the final purification process.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Whenever possible, reactions should be conducted in greener solvents, such as water, or in the absence of a solvent altogether.
Solvent-free reactions, also known as neat reactions, can offer several advantages, including reduced waste, lower costs, and often faster reaction times. nih.gov For example, the dehydration of amides to nitriles can sometimes be carried out under solvent-free conditions by heating the amide with a solid-supported dehydrating agent.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic reactions, such as those employing aldoxime dehydratases or nitrilases, are often performed in aqueous buffers, making them inherently greener than many traditional organic reactions that require anhydrous organic solvents. mdpi.commdpi.com
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgacs.orgorganic-chemistry.org A reaction with high atom economy is one that generates minimal waste.
In the context of synthesizing this compound, choosing synthetic routes that maximize atom economy is a key green chemistry consideration. For example, addition reactions, such as a Michael addition to construct the carbon skeleton, are generally highly atom-economical as all the atoms of the reactants are incorporated into the product.
A hypothetical comparison of atom economy for a nitrile synthesis step:
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Amide Dehydration (with P₂O₅) | R-CONH₂ + 1/2 P₂O₅ | R-CN | H₃PO₄ | ~45% (depends on R) |
| Aldoxime Dehydration (Enzymatic) | R-CH=NOH | R-CN | H₂O | ~80% (depends on R) |
Reaction Mechanisms and Chemical Transformations of 4 Cyanomethyl Heptanedinitrile
Mechanistic Studies of Nucleophilic Additions to Nitrile Functionalities in 4-(Cyanomethyl)heptanedinitrile
The electron-deficient carbon atom of the nitrile group serves as an electrophilic center, making it a prime target for nucleophilic attack. This fundamental reactivity is expected to be a key feature of this compound's chemical behavior.
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to nitrile groups. researchgate.netucalgary.ca This reaction typically proceeds through the formation of an intermediate imine anion, which upon hydrolysis, yields a ketone.
In the context of this compound, the stepwise addition of an organometallic reagent (R-M) to one of its nitrile groups would likely proceed as follows:
Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of a nitrile group.
Formation of Imine Anion: This attack leads to the formation of a magnesium or lithium salt of an imine.
Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to a ketone.
Due to the presence of three nitrile groups, a mixture of products could be anticipated depending on the stoichiometry of the organometallic reagent used. The steric hindrance around the central quaternary carbon might influence the relative reactivity of the three nitrile groups.
Table 1: Predicted Products from the Reaction of this compound with Organometallic Reagents
| Molar Ratio (Reagent:Substrate) | Expected Major Product(s) |
| 1:1 | Monoketone dinitrile |
| 2:1 | Diketone mononitrile |
| 3:1 | Triketone |
This table represents a theoretical prediction based on the general reactivity of nitriles.
The presence of multiple nitrile groups within the same molecule opens up the possibility of cyclization reactions. While intermolecular cyclization between different molecules of this compound is conceivable, intramolecular reactions are often favored, especially if they lead to the formation of stable five- or six-membered rings.
Given the structure of this compound, intramolecular cyclization would require significant bond rotations to bring two nitrile groups into proximity, which might be sterically hindered. However, under specific conditions, such as in the presence of a strong base to generate a carbanion, cyclization could potentially occur. For instance, a Thorpe-Ziegler type reaction could theoretically lead to the formation of a cyclic enaminonitrile.
Radical cyclization is another plausible pathway. researchgate.net If a radical can be generated on the alkyl backbone, it could potentially add to one of the nitrile groups, initiating a cyclization cascade. The regioselectivity of such a cyclization would be governed by the relative stability of the resulting cyclic radical intermediates.
Elucidation of Radical Pathways Involving this compound
Alkyl nitriles can participate in radical reactions, often initiated by radical initiators like AIBN (azobisisobutyronitrile). nih.gov The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome. In the case of this compound, abstraction of a hydrogen atom from one of the ethyl groups would generate a secondary radical. This radical could then undergo various transformations, including:
Intermolecular Addition: Addition to an external alkene or other radical acceptor.
Intramolecular Cyclization: As mentioned earlier, addition to one of the nitrile groups to form a cyclic iminyl radical. This radical could then be trapped or undergo further reactions.
The specific conditions, such as the type of radical initiator and the presence of trapping agents, would dictate the major reaction pathway.
Investigation of Electrophilic Reactions on the Carbon Skeleton of this compound
The carbon skeleton of this compound is composed of sp3 hybridized carbon atoms and is generally unreactive towards electrophiles. The electron-withdrawing nature of the three nitrile groups further deactivates the adjacent methylene (B1212753) carbons of the ethyl groups towards electrophilic attack. Therefore, direct electrophilic substitution on the carbon skeleton is considered unlikely under standard conditions. Any potential electrophilic reaction would likely require highly reactive electrophiles and harsh conditions, which could lead to decomposition of the molecule.
Derivatization Strategies via the Nitrile Groups of this compound
The nitrile groups are versatile functional handles that can be converted into a variety of other functional groups, providing numerous derivatization strategies.
The hydrolysis of nitriles is a classic transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. arkat-usa.org
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid (e.g., HCl or H₂SO₄) and water would lead to the hydrolysis of the nitrile groups. arkat-usa.org Depending on the stoichiometry of water and the reaction time, this could result in the formation of mono-, di-, or tri-carboxylic acids, with the corresponding amides as potential intermediates. The steric hindrance around the central carbon may lead to selective hydrolysis of one or two nitrile groups under controlled conditions.
Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using a base like sodium hydroxide, would initially produce the carboxylate salt and ammonia (B1221849). arkat-usa.org Subsequent acidification would then yield the corresponding carboxylic acid.
Amidation: Partial hydrolysis of the nitrile groups can lead to the formation of amides. This can sometimes be achieved under milder conditions than full hydrolysis. For sterically hindered nitriles, specific catalysts, such as platinum(II) complexes, have been shown to facilitate the selective hydration of nitriles to amides under neutral and mild conditions. acs.org
Table 2: Potential Products from the Hydrolysis of this compound
| Reaction Conditions | Expected Major Product(s) |
| 1 eq. H₂O, H⁺, heat | 4-(Carbamoylmethyl)-4-(cyanomethyl)heptanedinitrile |
| Excess H₂O, H⁺, prolonged heat | 4-(Carboxymethyl)heptane-1,4,7-tricarboxylic acid |
| 1 eq. H₂O, OH⁻, heat; then H⁺ | 4-(Carboxymethyl)-4-(cyanomethyl)heptanedinitrile |
| Excess H₂O, OH⁻, prolonged heat; then H⁺ | 4-(Carboxymethyl)heptane-1,4,7-tricarboxylic acid |
This table presents a theoretical outline of potential hydrolysis products based on general nitrile chemistry.
Reduction to Amines
The reduction of the nitrile groups in this compound to primary amines is a significant chemical transformation. This reaction converts the cyano groups (-C≡N) into aminomethyl groups (-CH₂NH₂), leading to the formation of a triamine. The general principle of nitrile reduction involves the addition of hydrogen across the carbon-nitrogen triple bond.
Commonly employed methods for the reduction of nitriles to primary amines include catalytic hydrogenation and chemical reduction with metal hydrides. studymind.co.uklibretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.uk Typical catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). studymind.co.ukyoutube.com The reaction is often carried out under elevated temperature and pressure to facilitate the hydrogenation process. studymind.co.uk The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon and nitrogen of the cyano group.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. studymind.co.uklibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. studymind.co.uk The hydride reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.org A less reactive, but often more selective, reducing agent is sodium borohydride (B1222165) (NaBH₄), which may require the presence of a catalyst or specific reaction conditions to efficiently reduce nitriles. masterorganicchemistry.com Other reagents, such as sodium in ethanol, can also be used for this reduction. studymind.co.uk
The reduction of this compound would theoretically yield 4-(aminomethyl)heptane-1,7-diamine. The choice of reduction method can be influenced by factors such as the desired yield, selectivity, and tolerance to other functional groups that might be present in more complex derivatives of the parent molecule.
Table 1: Comparison of Common Reagents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd, Pt, or Ni | High pressure and temperature | Industrially scalable, often high yielding. youtube.com | Requires specialized equipment for handling hydrogen gas under pressure. |
| LiAlH₄ | Anhydrous ether, followed by acid workup | Very powerful and effective for a wide range of nitriles. studymind.co.uklibretexts.org | Highly reactive and pyrophoric, not selective for other reducible functional groups. |
| NaBH₄ | Often requires a catalyst or specific conditions | Milder and safer than LiAlH₄. masterorganicchemistry.com | Less reactive towards nitriles compared to LiAlH₄. |
| Sodium/Ethanol | Refluxing ethanol | A classic method that avoids the use of metal hydrides. studymind.co.uk | Can be less efficient and require harsher conditions than hydride reduction. |
[3+2] Cycloaddition Reactions with Nitriles
The nitrile groups of this compound can participate in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. researchgate.net A prominent example of this type of reaction is the formation of tetrazoles through the reaction of nitriles with azides. organic-chemistry.orgacs.orgthieme-connect.com
This reaction is a 1,3-dipolar cycloaddition where the nitrile acts as the dipolarophile and the azide (B81097) ion (N₃⁻) acts as the 1,3-dipole. rsc.org The reaction is often catalyzed by various reagents to enhance its efficiency and scope.
Common catalysts and conditions for the synthesis of tetrazoles from nitriles include:
Zinc Salts: Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), have been shown to effectively catalyze the cycloaddition of sodium azide to nitriles, often in water as a solvent. organic-chemistry.orgacs.org This method is considered environmentally benign and applicable to a wide range of nitriles. acs.org
Amine Salts: The use of amine salts in solvents like dimethylformamide (DMF) or aromatic solvents has also been reported. thieme-connect.com
Organotin Compounds: Triorganotin azides can be used as catalysts, sometimes in a polymer-supported fashion to facilitate product purification. acs.org
Organocatalysts: Proline and its derivatives have been explored as organocatalysts for this transformation. rsc.org
The resulting product from the cycloaddition of one of the nitrile groups of this compound with an azide would be a tetrazolyl-substituted heptanedinitrile (B1346978). Given the presence of three nitrile groups, the reaction could potentially lead to the formation of mono-, di-, or tri-tetrazolyl products, depending on the stoichiometry and reaction conditions.
Table 2: Catalysts for the [3+2] Cycloaddition of Nitriles with Azides
| Catalyst/Reagent | Typical Solvent | Key Features |
| **Zinc Salts (e.g., ZnBr₂, ZnCl₂) ** | Water | Environmentally friendly, broad substrate scope. organic-chemistry.orgacs.org |
| Amine Salts | DMF, Aromatic Solvents | Effective for various nitriles. thieme-connect.com |
| Triorganotin Azides | Various Organic Solvents | High efficiency, can be heterogeneous. acs.org |
| Proline | - | Organocatalytic, mild conditions. rsc.org |
Stereochemical Considerations in Reactions of this compound
The central carbon atom of this compound, C4, is a prochiral center. This means that while the molecule itself is achiral (it has a plane of symmetry), the substitution of one of the two identical groups attached to this carbon (the -CH₂CN groups) with a different group can create a chiral center.
For a molecule to be chiral, it must be non-superimposable on its mirror image. youtube.com This typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. youtube.com In its ground state, this compound does not possess a chiral center.
However, if a reaction were to occur selectively at one of the cyanomethyl groups or at one of the methylene groups adjacent to the central carbon, a chiral center could be generated. For instance, if one of the cyanomethyl groups were to be selectively hydrolyzed to a carboxylic acid group or reduced to an amine group while the other remained a cyanomethyl group, the C4 carbon would become a chiral center.
The resulting product would be a racemic mixture, containing equal amounts of the two enantiomers (non-superimposable mirror images), unless a chiral catalyst or reagent is used to influence the stereochemical outcome of the reaction. The Cahn-Ingold-Prelog priority rules would be used to assign the absolute configuration (R or S) of the newly formed stereocenter. youtube.com
Therefore, while this compound itself is achiral, its chemical transformations have the potential to introduce chirality into the molecular structure, a crucial consideration in the synthesis of stereochemically defined molecules.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Cyanomethyl Heptanedinitrile
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.
For 4-(cyanomethyl)heptanedinitrile, with a molecular formula of C₉H₁₁N₃, the theoretical exact mass of the molecular ion ([M]+•) would be calculated. An experimentally obtained high-resolution mass spectrum that provides a mass value within a few parts per million (ppm) of this theoretical value would serve as strong evidence for the correct molecular formula.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]+• | C₉H₁₁N₃ | Data not available |
| [M+H]⁺ | C₉H₁₂N₃⁺ | Data not available |
| [M+Na]⁺ | C₉H₁₁N₃Na⁺ | Data not available |
Note: Specific theoretical exact mass values require calculation based on the most abundant isotopes of each element and are not publicly available for this compound.
Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize the carbon framework and the connectivity of protons in this compound.
¹H and ¹³C NMR Spectroscopic Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). The spectrum of this compound is expected to show distinct signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the heptane (B126788) backbone and the cyanomethyl group.
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The presence of the three nitrile groups (-C≡N) would be indicated by characteristic signals in the downfield region of the spectrum (typically around 110-125 ppm). The signals for the aliphatic carbons of the heptane chain would appear at higher field.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | -CH₂-CN | Data not available |
| ¹H | -CH(CH₂CN)- | Data not available |
| ¹H | -CH₂- (aliphatic) | Data not available |
| ¹³C | -C≡N | 110 - 125 |
| ¹³C | -CH₂-CN | Data not available |
| ¹³C | -CH(CH₂CN)- | Data not available |
| ¹³C | -CH₂- (aliphatic) | Data not available |
Note: Specific chemical shifts are highly dependent on the solvent and the precise molecular geometry and are not available in public databases for this compound.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton network throughout the heptanedinitrile (B1346978) backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This information is vital for connecting the different spin systems identified in the COSY spectrum and for confirming the positions of the cyanomethyl and other functional groups.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. Raman spectroscopy is also sensitive to the nitrile stretch and can provide complementary information.
Table 3: Characteristic Vibrational Frequencies for Nitrile Groups
| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N stretch | Infrared (IR) | 2260 - 2240 | Strong |
| C≡N stretch | Raman | 2260 - 2240 | Strong |
| C-H stretch (aliphatic) | Infrared (IR) | 3000 - 2850 | Medium to Strong |
| C-H bend (aliphatic) | Infrared (IR) | 1470 - 1350 | Medium |
Note: The exact frequencies can be influenced by the molecular structure and intermolecular interactions.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining suitable single crystals of this compound itself might be challenging, the synthesis and crystallization of a suitable solid derivative could provide invaluable structural proof. The crystallographic data would include the crystal system, space group, and unit cell dimensions. Unfortunately, no crystallographic data for this compound or its derivatives are currently reported in the Cambridge Structural Database (CSD) or other public repositories.
Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis
Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are essential for assessing the purity of a compound and for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be a powerful tool. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide mass spectra for each separated component, allowing for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing less volatile or thermally labile compounds. An appropriate LC method would be developed to separate this compound from non-volatile impurities. The mass spectrometer detector would then provide molecular weight information and fragmentation patterns to confirm the identity of the main peak and any impurities. High-performance liquid chromatography (HPLC) coupled with a UV detector could also be used for routine purity checks, though it provides less structural information than MS.
The development of a robust analytical method using these hyphenated techniques would be crucial for quality control, allowing for the accurate determination of the purity of synthesized batches of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
There is no specific information available in the public domain regarding the GC-MS analysis of this compound. A detailed discussion of the sample preparation, chromatographic conditions (such as column type, temperature program, and carrier gas), and mass spectrometric parameters (including ionization mode, mass range, and fragmentation patterns) is not possible without dedicated research on this compound.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
Similarly, a review of existing literature yielded no specific HPLC methods for the separation and quantification of this compound. Information regarding suitable stationary and mobile phases, detector types (such as UV-Vis, Diode Array, or Mass Spectrometry), and the resulting chromatographic data, including retention times and peak purity analysis, is not available.
Theoretical and Computational Chemistry Studies of 4 Cyanomethyl Heptanedinitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic landscape.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like 4-(cyanomethyl)heptanedinitrile, with multiple rotatable bonds, DFT can be employed to determine its most stable three-dimensional arrangements, or conformations. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the global minimum and various local minima, which correspond to the most and less stable conformers, respectively.
The conformational analysis would likely reveal that the extended, staggered conformations of the heptane (B126788) backbone are energetically favored to minimize steric hindrance between the cyanomethyl and cyanoethyl groups. The relative energies of different conformers would be calculated to understand their population distribution at a given temperature.
Table 1: Hypothetical DFT Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.85 |
| Gauche 2 | -60° | 0.85 |
| Eclipsed | 0° | 5.20 |
Note: This data is illustrative and represents a typical energy profile for alkane conformers.
Ab Initio Calculations of Orbital Interactions and Charge Distribution
Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of a molecule's electronic properties. For this compound, these calculations would be used to analyze the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and electronic excitability.
Furthermore, ab initio methods can precisely map the electron density and electrostatic potential, revealing the charge distribution across the molecule. The nitrogen atoms of the three nitrile groups are expected to be regions of high negative charge, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the nitrile groups would exhibit a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions and reactivity.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. The characteristic C≡N stretching frequency of the nitrile groups would be a prominent feature, and its exact position could be influenced by the molecule's conformation and electronic environment.
Computational NMR predictions involve calculating the chemical shifts of the carbon-13 and proton nuclei. These calculations can help in assigning the peaks in an experimental NMR spectrum and can provide insights into the molecule's structure and the electronic environment of each atom.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C≡N Stretch | Nitrile | 2240 - 2260 |
| C-H Stretch | Alkane | 2850 - 3000 |
| C-H Bend | Alkane | 1350 - 1470 |
Note: These are typical frequency ranges for the specified functional groups.
Computational Modeling of Reaction Pathways and Transition States for this compound
Computational methods can be used to explore the potential chemical reactions involving this compound. By modeling reaction pathways, chemists can identify the transition state structures and calculate the activation energies for various potential reactions, such as hydrolysis or reduction of the nitrile groups.
For instance, the hydrolysis of the nitrile groups to carboxylic acids or amides under acidic or basic conditions could be modeled. These calculations would provide a detailed atomistic view of the reaction mechanism, helping to understand the factors that control the reaction rate and selectivity. Such studies are crucial for designing synthetic routes or understanding potential degradation pathways.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time. For this compound, MD simulations could be used to investigate its properties in the liquid state or in solution. These simulations would reveal how the molecules interact with each other and with solvent molecules.
The simulations would likely show strong dipole-dipole interactions between the polar nitrile groups of neighboring molecules. These interactions would significantly influence the bulk properties of the substance, such as its boiling point, viscosity, and solubility. By analyzing the radial distribution functions from the simulation, one can quantify the preferred distances and orientations between molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Applications (excluding biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. While often used in drug discovery, QSAR can also be applied to predict various non-biological properties, such as the performance of a molecule as a solvent, a lubricant, or a material component.
For this compound, a QSAR model could be developed to predict its properties relevant to materials science. For example, by correlating its molecular descriptors (e.g., molecular weight, polarity, shape) with properties like dielectric constant or thermal stability, a model could be built. This would involve a dataset of similar nitrile-containing compounds with known properties. Such a model could then be used to predict the suitability of this compound for specific applications, for instance, as a component in a polymer or a non-aqueous electrolyte.
Applications of 4 Cyanomethyl Heptanedinitrile in Material Science and Polymer Chemistry
Role of 4-(Cyanomethyl)heptanedinitrile as a Monomer in Polymer Synthesis
There is no available research documenting the use of this compound as a monomer for polymerization. The reactivity of its nitrile groups or other parts of the molecule in polymerization reactions has not been reported.
Consequently, there are no known polymeric materials derived from the polymerization of this compound. The synthesis and characterization of homopolymers or copolymers involving this specific dinitrile have not been described in the scientific literature.
In a general context, nitrile groups (-C≡N) are known to be highly polar, which can significantly influence the properties of polymers. The strong dipole moment of the nitrile group leads to powerful intermolecular dipole-dipole interactions between polymer chains. These interactions can result in:
Increased Glass Transition Temperature (Tg): The strong intermolecular forces restrict the mobility of polymer chains, requiring more energy for the material to transition from a glassy to a rubbery state.
Enhanced Mechanical Properties: Increased intermolecular attractions often lead to higher tensile strength and modulus.
Improved Chemical and Solvent Resistance: The polarity of the nitrile groups can make polymers more resistant to nonpolar solvents like oils and hydrocarbons.
Higher Thermal Stability: The introduction of nitrile groups has been shown to improve the thermal stability of some polymers.
The specific arrangement and density of nitrile groups in a hypothetical polymer derived from this compound would be expected to influence the extent of these effects.
| Property | General Effect of Nitrile Groups |
| Glass Transition Temperature (Tg) | Increase |
| Tensile Strength | Increase |
| Solvent Resistance (to nonpolar solvents) | Increase |
| Thermal Stability | Increase |
Application in Functional Materials for Non-Biological Domains
No specific applications of this compound in functional materials for non-biological domains have been reported.
There is no evidence in the current body of scientific work to suggest that this compound has been utilized in the development of high-performance polymers. Research in this area typically focuses on monomers that can impart exceptional thermal, mechanical, and chemical resistance, and this compound has not been identified as such a candidate in published studies.
Similarly, the integration of this compound into specialty coatings or resins has not been documented. The properties it might confer to such systems, such as adhesion, hardness, or chemical resistance, remain unexplored.
Precursor in the Synthesis of Heterocyclic Compounds for Material Applications
While nitrile groups are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds (e.g., pyridines, pyrimidines, triazines) through cyclization reactions, there are no specific examples in the literature of this compound being used for this purpose in the context of material applications. The potential for this molecule to act as a building block for functional heterocyclic materials is a theoretical possibility that has not been investigated.
Utilization in Non-Linear Optics or Other Advanced Materials
Non-linear optical (NLO) materials are of significant interest for their ability to alter the properties of light, with applications in telecommunications, optical computing, and frequency conversion. Organic molecules with high hyperpolarizabilities, often characterized by electron donor-acceptor groups connected by a π-conjugated system, are prime candidates for NLO applications.
Despite the theoretical potential of nitrile groups to influence electronic properties, there is currently no available research in peer-reviewed journals or conference proceedings detailing the investigation or application of this compound for non-linear optical purposes. The aliphatic nature of the heptanedinitrile (B1346978) backbone does not provide the extensive π-conjugation typically associated with high-performing organic NLO materials.
Similarly, while nitrile functionalities can be utilized in the synthesis of advanced polymers and materials, such as for cross-linking or as precursors to other functional groups, specific studies detailing the incorporation of this compound into such materials are not present in the current body of scientific literature. The compound is identified by its CAS number 16466-63-0, but this identifier does not lead to any documented applications in advanced materials science.
Table 1: Status of Research on this compound in Advanced Materials
| Application Area | Research Findings |
|---|---|
| Non-Linear Optics | No published studies found. |
| Advanced Polymers | No specific examples of incorporation or use found. |
Role in Advanced Catalysis and Ligand Design (non-biological)
The nitrogen atom of a nitrile group possesses a lone pair of electrons, which allows it to coordinate with metal centers, making nitrile-containing compounds potential ligands in coordination chemistry and catalysis. The presence of three nitrile groups in this compound could theoretically allow it to act as a mono-, bi-, or tridentate ligand, potentially forming interesting coordination complexes.
However, a thorough search of chemical and catalysis research databases reveals no specific instances of this compound being used as a ligand in any form of non-biological advanced catalysis. The design and synthesis of ligands for catalytic applications is a vast field, but this particular molecule has not been a subject of study in this context. There are no published reports on its coordination chemistry with transition metals or its application in catalytic processes such as hydroformylation, hydrogenation, or cross-coupling reactions.
The synthesis of this compound can be conceptually linked to starting materials such as acrylonitrile (B1666552) and adiponitrile (B1665535), which are large-scale industrial chemicals. However, the downstream applications of the resulting trinitrile in catalysis have not been explored or documented.
Table 2: Summary of this compound in Catalysis and Ligand Design
| Area of Interest | Documented Role |
|---|---|
| Ligand Synthesis | Not reported as a synthesized ligand for catalytic purposes. |
| Coordination Chemistry | No studies on its coordination behavior with metal ions. |
| Homogeneous Catalysis | No applications reported. |
Future Research Directions and Emerging Opportunities for 4 Cyanomethyl Heptanedinitrile
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
The synthesis of 4-(cyanomethyl)heptanedinitrile presents an opportunity for the development of novel and more efficient synthetic methodologies. Current industrial production of related nitriles, such as adiponitrile (B1665535), heavily relies on the hydrocyanation of alkenes like butadiene, a process that often requires toxic reagents like hydrogen cyanide and is catalyzed by transition metals. nih.govwikipedia.orgtue.nl Future research could focus on greener and more sustainable routes.
One promising avenue is the development of catalytic systems that avoid the direct use of highly toxic cyanide sources. For instance, the use of less toxic cyanide salts like zinc cyanide in conjunction with nickel or palladium catalysts has been explored for other cyanations. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Another approach could be the exploration of cyanide-free methods, such as the catalytic cyanation of C-N bonds using carbon dioxide and ammonia (B1221849) as the source of the cyano group. nih.gov
Furthermore, the synthesis of nitriles from renewable resources is a rapidly growing field. researchgate.net Research into the conversion of biomass-derived platform molecules into precursors for this compound could offer a sustainable alternative to petrochemical-based routes. acs.orgacs.orglidsen.com This could involve the transformation of biomass-derived aldehydes or ketones into the corresponding nitriles through one-pot tandem reactions. lidsen.com
| Potential Synthetic Pathway | Key Features | Potential Advantages |
| Catalytic Hydrocyanation | Use of transition metal catalysts with alkenes. wikipedia.org | Atom-economical. |
| Cyanation with Less Toxic Reagents | Employment of metal cyanides like Zn(CN)₂. organic-chemistry.org | Reduced toxicity compared to HCN. |
| Cyanide-Free Cyanation | Utilization of CO₂ and NH₃ as cyano source. nih.gov | Avoids highly toxic cyanide reagents. |
| Biomass-to-Nitrile Conversion | Synthesis from renewable platform molecules. researchgate.netacs.org | Sustainable and potentially lower environmental impact. |
Development of Advanced Functional Materials Incorporating this compound Substructures
The presence of three nitrile groups in this compound makes it a compelling candidate for the development of advanced functional materials. Nitrile groups are known to impart unique properties to polymers, such as high thermal stability, chemical resistance, and specific polarity. numberanalytics.comnumberanalytics.com
Future research could investigate the use of this compound as a monomer or cross-linking agent in polymerization reactions. The resulting polymers could exhibit enhanced mechanical properties and thermal stability due to the strong intermolecular dipole-dipole interactions of the nitrile groups. lu.se Such polymers could find applications in high-performance materials for the automotive and aerospace industries. numberanalytics.com
The modification of the nitrile groups within a polymer matrix offers another layer of functionalization. Post-polymerization modifications, such as hydrolysis, reduction, or cycloaddition reactions, could be employed to introduce new functionalities and tailor the material properties for specific applications. researchgate.net For example, the reduction of nitrile groups to primary amines could be used to create materials with improved adhesion or for subsequent chemical modifications. researchgate.net
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymers | High thermal stability, chemical resistance. | Engineering plastics, specialty films. |
| Copolymers | Tunable glass transition temperature, solvent resistance. lu.se | Adhesives, coatings, membranes. researchgate.net |
| Cross-linked Polymers | Enhanced mechanical strength, network structure. | Thermosets, elastomers. |
Deeper Mechanistic Understanding of Complex Reactions Involving this compound
The complex structure of this compound, with its branched aliphatic backbone and multiple nitrile functionalities, presents a rich platform for studying complex reaction mechanisms. The reactivity of the nitrile group is well-established and includes nucleophilic additions, electrophilic additions, cycloadditions, hydrolysis, and reduction. numberanalytics.comchemistrysteps.com
Future mechanistic studies could focus on the selective transformation of one or two of the three nitrile groups. Understanding the factors that govern the regioselectivity and chemoselectivity of these reactions would be crucial for the controlled synthesis of derivatives of this compound. This could involve investigating the influence of steric hindrance, electronic effects, and the choice of catalysts and reagents.
Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathways and transition states of reactions involving this trinitrile. Such theoretical investigations could complement experimental work and accelerate the discovery of new and selective transformations.
Integration into Supramolecular Chemistry for Non-Biological Systems
The nitrile group is a known participant in non-covalent interactions, acting as a hydrogen-bond acceptor and engaging in other supramolecular interactions. nih.gov The presence of three nitrile groups in this compound makes it an interesting building block for the construction of supramolecular assemblies.
Future research could explore the ability of this trinitrile to form well-defined supramolecular structures through hydrogen bonding, dipole-dipole interactions, and potentially anion-π interactions. researchgate.net The linear geometry of the cyano group and its polar nature could be exploited to direct the self-assembly of complex architectures in the solid state or in solution. nih.gov
The integration of this compound into metal-organic frameworks (MOFs) or other coordination polymers could also be a fruitful area of investigation. The nitrile groups could act as ligands, coordinating to metal centers to form extended networks with potential applications in gas storage, catalysis, or sensing.
Potential in Renewable Resource Utilization and Sustainable Chemistry Initiatives
The development of sustainable chemical processes is a key goal of modern chemistry. Future research on this compound could align with green chemistry principles by focusing on its synthesis from renewable feedstocks and its use in environmentally benign applications.
As mentioned earlier, the synthesis of nitriles from biomass-derived aldehydes is an active area of research. acs.orgacs.orglidsen.com Establishing a synthetic route to this compound from renewable resources would significantly enhance its sustainability profile.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(Cyanomethyl)heptanedinitrile?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-cyanobenzyl chloride with sodium cyanide in dimethylformamide (DMF) under reflux conditions. This method prioritizes high yield and purity, with rigorous purification steps (e.g., recrystallization or column chromatography) to isolate the dinitrile product. Reaction parameters, such as solvent polarity and temperature, are optimized to suppress side reactions like hydrolysis of the nitrile groups .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Structural elucidation employs spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon connectivity, with nitrile groups appearing as distinct signals (~110-120 ppm in ).
- IR Spectroscopy : Stretching vibrations of nitrile groups (C≡N) are observed at ~2200–2250 cm.
- X-ray Crystallography : Single-crystal diffraction, refined using programs like SHELXL, resolves bond lengths and angles, confirming regiochemistry and steric effects .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile intermediate:
- Pharmaceuticals : Used to synthesize bioactive molecules via nucleophilic additions or cyclization reactions.
- Materials Science : Participates in polymer cross-linking due to its dual nitrile functionality, enhancing thermal stability in polyacrylonitrile derivatives.
- Biocatalysis : Acts as a substrate for nitrilase enzymes to produce carboxylic acids under mild, eco-friendly conditions .
Advanced Research Questions
Q. How do researchers address contradictions in regioselectivity during enzymatic hydrolysis of this compound?
- Methodological Answer : Contradictions arise from substrate-enzyme interactions influenced by steric hindrance and electronic effects. Strategies include:
- Substrate Engineering : Modifying substituents (e.g., methyl vs. aryl groups) to probe steric tolerance of nitrilases.
- Kinetic Analysis : Measuring and under varied pH/temperature to identify optimal activity conditions.
- Computational Docking : Molecular dynamics simulations (e.g., using DFT frameworks from ) model enzyme active sites to predict regioselectivity trends .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrophilicity : Nitrile group reactivity in nucleophilic additions.
- Transition States : Energy barriers for cyclization or polymerization pathways.
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to guide experimental solvent selection .
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., CuCN) enhance cyanide substitution efficiency.
- In Situ Monitoring : Real-time HPLC or GC-MS detects intermediates, enabling rapid adjustment of temperature or stoichiometry.
- Green Chemistry : Solvent-free or aqueous-phase reactions reduce side reactions like hydrolysis .
Q. What strategies resolve spectral data contradictions when characterizing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-referencing NMR, high-resolution mass spectrometry (HRMS), and X-ray data.
- Isotopic Labeling : -enriched nitriles clarify ambiguous peaks in complex spectra.
- Computational Spectroscopy : DFT-predicted IR/NMR shifts compared to experimental data to assign signals accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
